1-(2-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(2-ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-3-12-6-4-5-7-15(12)25-17(20)16(22-24-25)19-21-18(23-27-19)13-8-10-14(26-2)11-9-13/h4-11H,3,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDCOOMCOBPTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves a multi-step process:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting 4-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with a suitable nitrile to form the 1,2,4-oxadiazole ring.
Formation of the Triazole Ring: The triazole ring is formed via a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the 1,2,3-triazole ring.
Coupling of the Rings: The final step involves coupling the oxadiazole and triazole rings with the 2-ethylphenyl group through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of
Biological Activity
The compound 1-(2-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 350.42 g/mol. The structural features include:
- Triazole ring : Known for its role in various biological activities.
- Oxadiazole moiety : Associated with antimicrobial and anticancer properties.
- Ethylphenyl and methoxyphenyl groups : Contributing to the lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2 |
| Molecular Weight | 350.42 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells through the activation of p53 pathways and caspase cascades . The specific compound under discussion has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Study: MCF-7 Cell Line
In vitro studies on the MCF-7 breast cancer cell line revealed that the compound increased p53 expression levels and cleaved caspase-3, leading to enhanced apoptotic activity. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating moderate potency against this cell line .
Antimicrobial Activity
The oxadiazole derivatives are also noted for their antimicrobial properties. A study focused on a related oxadiazole compound reported significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Table 2: Biological Activity Summary
| Activity Type | Test System | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | |
| Antimicrobial | S. aureus | 12 | |
| Antimicrobial | E. coli | 10 |
The biological activity of This compound is attributed to its ability to interact with specific cellular targets. The triazole ring facilitates binding to enzymes involved in cellular signaling pathways, while the oxadiazole moiety enhances lipophilicity and membrane permeability.
Proposed Mechanism
- Enzyme Inhibition : The compound inhibits specific kinases involved in cell proliferation.
- Induction of Apoptosis : Activation of p53 leads to increased expression of pro-apoptotic factors.
- Disruption of Cellular Processes : Modulation of signaling pathways that control cell survival and death.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following compounds share the 1,2,3-triazol-5-amine scaffold linked to a 1,2,4-oxadiazole or related heterocycle, with variations in substituents affecting physicochemical and biological properties:
*Inferred based on structural analogs; †Calculated using exact mass.
Crystallographic and Stability Data
- Thermal Stability : Oxadiazole rings (e.g., ) exhibit high thermal stability (~250°C decomposition), a trait shared by the Target Compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
